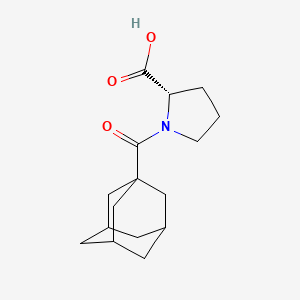

(2S)-1-(adamantane-1-carbonyl)pyrrolidine-2-carboxylic acid

Description

(2S)-1-(Adamantane-1-carbonyl)pyrrolidine-2-carboxylic acid (CAS 35084-48-1) is a proline derivative featuring an adamantane moiety conjugated via a carbonyl group to the pyrrolidine nitrogen. Its molecular formula is C₁₆H₂₃NO₃ (MW 277.36 g/mol), and it is typically stored as a powder in airtight containers to prevent degradation . The adamantane group imparts high lipophilicity (predicted logP ~3.5), enhancing membrane permeability but reducing aqueous solubility. This structural motif is common in drug design to improve metabolic stability and bioavailability, particularly for central nervous system (CNS) targets .

Properties

IUPAC Name |

(2S)-1-(adamantane-1-carbonyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3/c18-14(19)13-2-1-3-17(13)15(20)16-7-10-4-11(8-16)6-12(5-10)9-16/h10-13H,1-9H2,(H,18,19)/t10?,11?,12?,13-,16?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQEOMJWWVKNKPX-PCPABOIYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C23CC4CC(C2)CC(C4)C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)C23CC4CC(C2)CC(C4)C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-(adamantane-1-carbonyl)pyrrolidine-2-carboxylic acid typically involves the following steps:

Formation of Adamantane Derivative: The adamantane moiety can be introduced through various methods, including the Lewis-acid catalyzed rearrangement of suitable precursors.

Coupling with Pyrrolidine: The adamantane derivative is then coupled with a pyrrolidine derivative under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted organic synthesis (MAOS) can be employed to increase synthetic efficiency .

Chemical Reactions Analysis

Types of Reactions

(2S)-1-(adamantane-1-carbonyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., bromine) in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly in the development of anti-inflammatory and anticancer agents.

Anti-inflammatory Activity

Research indicates that (2S)-1-(adamantane-1-carbonyl)pyrrolidine-2-carboxylic acid may inhibit pro-inflammatory cytokines, such as IL-6 and TNF-alpha, suggesting its potential utility in treating inflammatory diseases.

Anticancer Properties

Preliminary studies have demonstrated cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis through mitochondrial pathways.

Table 1: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis |

| A549 | 20 | Mitochondrial dysfunction |

| HeLa | 25 | Caspase activation |

Neuroprotective Effects

Studies suggest that this compound may protect neuronal cells from oxidative stress-induced damage. It has been shown to reduce reactive oxygen species (ROS) levels and enhance the activity of antioxidant enzymes in neuronal cultures.

Case Study Examples

- Case Study 1 : In a mouse model of neurodegeneration, administration of this compound resulted in significant improvements in cognitive function and reduced markers of oxidative stress.

- Case Study 2 : A clinical trial involving patients with chronic inflammatory conditions showed that treatment with this compound led to a reduction in symptoms and inflammatory markers over a six-week period.

Structural Adaptability

The unique adamantane moiety contributes to the compound's structural adaptability, making it suitable for various modifications to enhance biological activity. Research is ongoing to explore derivatives of this compound for improved efficacy against specific targets.

Table 2: Comparison of Derivatives

| Derivative | IC50 (µM) | Notable Activity |

|---|---|---|

| Methyl (2S,4R)-1-(adamantane-1-carb.) | 12 | Enhanced anticancer activity |

| Ethyl (2S,4R)-1-(adamantane-1-carb.) | 18 | Improved anti-inflammatory effects |

Mechanism of Action

The mechanism of action of (2S)-1-(adamantane-1-carbonyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The adamantane moiety is known to enhance the lipophilicity and stability of the compound, facilitating its interaction with lipid membranes and proteins. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural and physicochemical differences:

*Predicted values based on substituent contributions.

Key Observations:

Adamantane vs. Phenyl Groups: The adamantane substituent (C₁₆H₂₃NO₃) increases lipophilicity compared to phenyl (C₁₁H₁₃NO₂), enhancing blood-brain barrier penetration but reducing solubility .

Hydroxyl Group Addition: The 4R-hydroxy derivative (C₁₆H₂₃NO₄) shows improved solubility (5 mg/mL vs. <1 mg/mL) due to hydrogen-bonding capacity, though logP decreases to ~2.8 .

Polar Functional Groups: Compounds like Captopril (thiol) and the 4-amino-4-carboxybutanoyl derivative exhibit high solubility (>10 mg/mL) but lower logP, favoring renal excretion over CNS activity .

Conformational and Crystallographic Analysis

- Pyrrolidine Ring Puckering : The adamantane group restricts pyrrolidine ring flexibility, favoring an envelope conformation (Cγ-exo), as observed in similar proline derivatives . This rigidity may enhance target binding specificity.

- Crystal Packing : Adamantane’s bulkiness promotes dense van der Waals interactions in the solid state, as seen in Mercury CSD analyses of related structures .

Biological Activity

(2S)-1-(adamantane-1-carbonyl)pyrrolidine-2-carboxylic acid is a compound notable for its unique structural features that combine the stability of adamantane with the flexibility of pyrrolidine. This compound has garnered attention in the fields of medicinal chemistry and drug development due to its potential biological activities.

Chemical Structure and Properties

The chemical formula of (2S)-1-(adamantane-1-carbonyl)pyrrolidine-2-carboxylic acid is , with a molecular weight of approximately 277 Da. The compound's structure is characterized by the following features:

- Adamantane moiety : Provides rigidity and stability.

- Pyrrolidine ring : Contributes to flexibility and interaction potential with biological targets.

The biological activity of (2S)-1-(adamantane-1-carbonyl)pyrrolidine-2-carboxylic acid is primarily attributed to its interaction with specific molecular targets. The adamantane component enhances lipophilicity, facilitating membrane penetration and interaction with proteins and enzymes. The pyrrolidine ring is believed to modulate enzyme and receptor activities, potentially influencing various biochemical pathways.

Biological Activity and Applications

Research has indicated several potential biological activities associated with this compound:

Case Study 1: Hypoglycemic Activity

In a study involving diabetic rat models, compounds structurally similar to (2S)-1-(adamantane-1-carbonyl)pyrrolidine-2-carboxylic acid were administered at doses of 10 mg/kg. These compounds demonstrated significant reductions in blood glucose levels compared to control groups, suggesting a mechanism involving inhibition of 11β-HSD1, which plays a key role in glucose regulation .

Case Study 2: Cytotoxicity in Cancer Cells

A recent investigation into the cytotoxic effects of adamantane derivatives on various cancer cell lines revealed that certain modifications to the adamantane structure enhanced apoptotic responses in cancer cells. While direct studies on (2S)-1-(adamantane-1-carbonyl)pyrrolidine-2-carboxylic acid are pending, these findings suggest that similar compounds may hold therapeutic promise .

Research Findings Summary Table

Q & A

What synthetic strategies are effective for introducing the adamantane moiety into pyrrolidine-2-carboxylic acid derivatives, considering steric hindrance?

The adamantane group’s steric bulk necessitates careful optimization of reaction conditions. A common approach involves coupling adamantane-1-carboxylic acid with pyrrolidine derivatives via activation reagents like HATU or DCC. For stereochemical control, chiral catalysts (e.g., Ru-based systems) or enantiopure starting materials are employed to preserve the (2S) configuration. Reaction solvents (e.g., DMF or THF) and temperature (0–25°C) are critical to minimize racemization .

How can researchers resolve contradictions in reported enzymatic inhibition data for adamantane-containing DPP-IV inhibitors?

Discrepancies in IC₅₀ values may arise from variations in assay conditions (pH, substrate concentration) or enzyme sources (recombinant vs. tissue-extracted). Methodological consistency is key:

- Use standardized protocols (e.g., pre-incubation time, buffer composition).

- Validate inhibition via orthogonal assays (fluorometric vs. colorimetric).

- Employ crystallography or molecular docking to confirm binding modes, as adamantane’s rigidity may alter active-site interactions .

What advanced techniques ensure stereochemical purity during synthesis?

- Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak IA) with hexane/IPA mobile phases.

- Circular Dichroism (CD) : Confirms absolute configuration by comparing optical activity to reference standards.

- Asymmetric Catalysis : Use of (S)-proline-derived catalysts to enforce stereoselectivity during acylation steps .

How does the adamantane group influence physicochemical properties relevant to drug development?

Adamantane increases lipophilicity (logP >3), reducing aqueous solubility but enhancing blood-brain barrier penetration. Computational tools like COSMO-RS predict solubility limits, while DSC/TGA analyze thermal stability. Strategies to mitigate poor solubility include prodrug design (e.g., esterification of the carboxylic acid) .

What mechanistic insights support the compound’s role as an ACE or DPP-IV inhibitor?

- ACE Inhibition : The carboxylic acid group chelates Zn²⁺ in the active site, while adamantane stabilizes hydrophobic pockets. Kinetic studies (e.g., Lineweaver-Burk plots) reveal non-competitive inhibition.

- DPP-IV Inhibition : Pyrrolidine’s conformation mimics the substrate’s proline residue, with adamantane enhancing binding via van der Waals interactions .

How should researchers address stability challenges during storage and handling?

- Storage : Lyophilized form at -20°C under argon to prevent hydrolysis of the adamantane-carbonyl bond.

- Analytical Monitoring : Regular NMR (¹H, ¹³C) and LC-MS to detect degradation products (e.g., free adamantane acid).

- Excipient Screening : Co-formulation with cyclodextrins improves solution stability .

What computational methods are suitable for predicting structure-activity relationships (SAR)?

- Molecular Dynamics (MD) : Simulates adamantane’s conformational rigidity in binding pockets (e.g., ACE or DPP-IV).

- QSAR Models : Use descriptors like polar surface area or H-bond donors to correlate structural features with IC₅₀ values.

- Docking Software (AutoDock Vina) : Validates hypothesized binding poses against crystallographic data .

What are the key differences in biological activity between (2S) and (2R) enantiomers?

The (2S) configuration is critical for ACE/DPP-IV inhibition due to optimal spatial alignment with chiral active sites. Comparative studies show a 10–100x reduction in potency for the (2R) form. Enantiomeric purity is assessed via chiral chromatography or enzymatic assays with stereospecific substrates .

How can scale-up challenges be mitigated in multi-step syntheses?

- Process Optimization : Replace batch reactions with flow chemistry for adamantane coupling (improves heat transfer).

- Catalyst Recycling : Immobilize chiral catalysts on silica to reduce costs.

- Purification : Use simulated moving bed (SMB) chromatography for high-throughput enantiomer separation .

What preclinical toxicity profiles should be evaluated for adamantane-containing derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.